4-Bromo-3,6,8-trichloroquinoline
Description
Properties
CAS No. |
1209620-49-4 |
|---|---|
Molecular Formula |
C9H3BrCl3N |
Molecular Weight |
311.384 |
IUPAC Name |
4-bromo-3,6,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-8-5-1-4(11)2-6(12)9(5)14-3-7(8)13/h1-3H |
InChI Key |
SMITZTKEZZYNKO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1Cl)N=CC(=C2Br)Cl)Cl |
Synonyms |
4-Bromo-3,6,8-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 4-Bromo-3,6,8-trichloroquinoline
- Molecular Formula : C₉H₃BrCl₃N
- Molecular Weight : 311.39 g/mol
- CAS Registry Number: 1211397-23-7 (Note: refers to 3,7,8-trichloro isomer; the 3,6,8 isomer’s exact CAS may differ)
- Key Properties : High lipophilicity (XLogP3 = 4.8), solid form, and stability under recommended storage conditions (dry, cool, ventilated) .
Applications : Primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its electron-deficient aromatic system, enabling cross-coupling and nucleophilic substitution reactions .
Comparison with Similar Bromo-Chloroquinoline Derivatives
Structural and Physicochemical Properties
Key Observations :
- Electron Effects: The trichloro substitution in this compound creates a highly electron-deficient ring, enhancing its suitability for Suzuki-Miyaura couplings compared to methyl-substituted analogs .
- Lipophilicity : Higher halogen content increases XLogP3 (4.8 vs. 3.1 in trimethyl analog), impacting solubility and bioavailability .
Cross-Coupling Reactions :
- 4-Bromo-5,8-dichloroquinoline: Limited to two reactive sites (Br and Cl), often used in stepwise derivatization for antimalarial drug precursors .
- 4-Bromo-3-chloroquinoline: Single Cl substituent restricts multi-step modifications but is cost-effective for small-scale syntheses .
Stability :
- Methyl-substituted analogs (e.g., 4-Bromo-2,6,8-trimethylquinoline) exhibit greater thermal stability but lower electrophilicity .
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